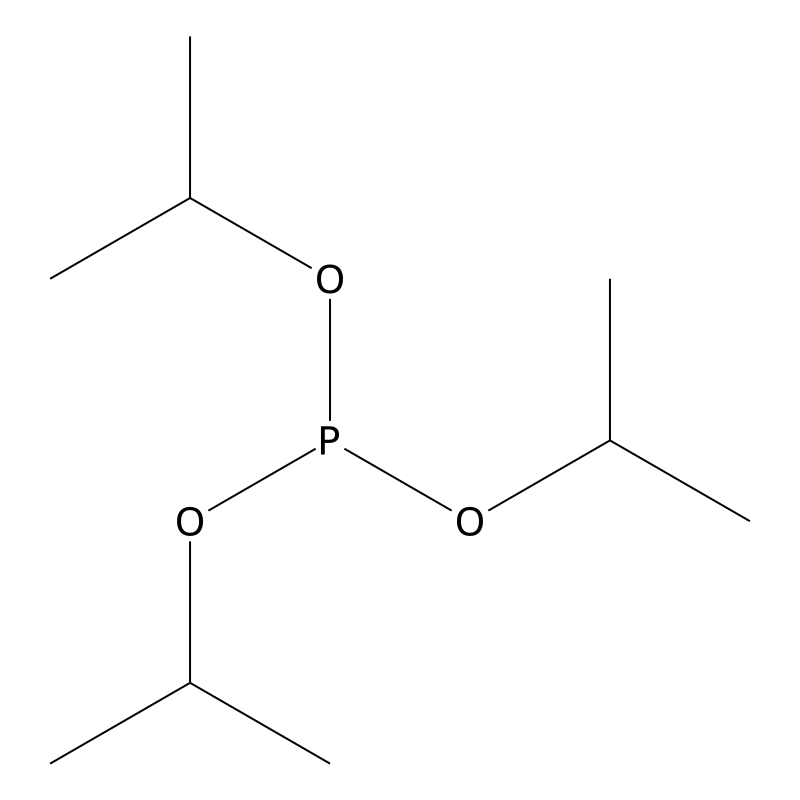

Triisopropyl phosphite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with most organic solvents; insoluble in wate

Synonyms

Canonical SMILES

Organic Synthesis

TIP serves as a valuable reagent in organic synthesis for various transformations. It acts as a:

- Nucleophilic coupling agent: TIP readily reacts with carbonyl compounds (aldehydes, ketones) forming enol phosphates, which are versatile intermediates for further functionalization reactions . This allows for the introduction of various functional groups, enabling the synthesis of complex organic molecules .

- Phosphorylating agent: TIP can transfer a phosphite group to various substrates, including alcohols, phenols, and amines. This process introduces a phosphonate group, valuable in medicinal chemistry and materials science .

Polymer Chemistry

TIP plays a role in modifying and functionalizing polymers for specific applications. It acts as a:

- Chain transfer agent: TIP regulates the molecular weight and chain length distribution of polymers during radical polymerization . This controlled polymerization is crucial for tailoring the properties of various polymeric materials .

- Flame retardant additive: TIP exhibits flame retardant properties by acting as a source of non-halogenated phosphorus in polymer formulations . This environmentally friendly approach reduces the toxicity concerns associated with traditional halogenated flame retardants.

Other Research Applications

TIP finds applications in other research areas beyond organic synthesis and polymer chemistry. These include:

- Deoxygenating agent: TIP can remove oxygen from certain organic molecules, such as epoxides, via a reductive process . This allows researchers to study the impact of oxygen presence on different molecules.

- Ligand in organometallic chemistry: TIP can coordinate with metal centers in organometallic complexes, influencing their reactivity and catalytic properties . This knowledge is crucial for developing new catalysts for various chemical transformations.

Triisopropyl phosphite is a chemical compound with the molecular formula C₉H₂₁O₃P and a molecular weight of 208.24 g/mol. It is classified as a phosphite ester, characterized by its colorless liquid form and distinctive odor. This compound is miscible with most organic solvents but is insoluble in water, exhibiting slow hydrolysis in aqueous environments. Triisopropyl phosphite possesses high thermal stability and is considered combustible, necessitating careful handling to minimize exposure to air and moisture .

- Metathesis Reactions: It reacts with ruthenium-based indenylidene complexes to form first-generation complexes, which are essential for metathesis reactions .

- Perkow-Type Reactions: This compound can be utilized in Perkow-type reactions to synthesize compounds that contain polarized carbon-carbon double bonds .

- Mitsunobu Reaction: Triisopropyl phosphite serves as an alternative to triphenylphosphine, facilitating the isolation of products in the Mitsunobu reaction involving nucleoside analogs .

- Synthesis of Phosphonohydrazines: It can react with arylamines and isoamyl nitrite to produce phosphonohydrazines .

While specific biological activities of triisopropyl phosphite are not extensively documented, its derivatives and related compounds have been studied for their potential insecticidal properties and applications in agriculture. The compound's ability to act as a reactant in various organic syntheses suggests that it may play a role in developing biologically active agents .

Triisopropyl phosphite can be synthesized through several methods:

- Reaction of Phosphorus Trichloride: This method involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a tertiary amine, yielding triisopropyl phosphite as a product .

- Alternative Synthetic Routes: Various synthetic routes have been documented, including those that involve different alcohols or catalytic conditions, allowing for flexibility in production based on desired purity and yield.

Triisopropyl phosphite has diverse applications across several fields:

- Intermediate in Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly in the production of phosphonates and other phosphorus-containing compounds.

- Insecticide Production: The compound serves as an intermediate for synthesizing insecticides, enhancing agricultural productivity by controlling pest populations .

- Stabilizers and Additives: It acts as a component in vinyl stabilizers and lubricant additives, contributing to the performance and longevity of materials .

Studies investigating the interactions of triisopropyl phosphite with various substrates have highlighted its role as a versatile reactant. For instance, it has been shown to effectively participate in nucleophilic substitutions and other transformations that are crucial for synthesizing complex organic molecules. The ability of triisopropyl phosphite to facilitate these reactions underscores its importance in both academic research and industrial applications .

Triisopropyl phosphite shares similarities with several other phosphites and phosphorus-containing compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Triethyl phosphite | C₇H₁₅O₃P | More volatile; commonly used as an intermediate |

| Triphenyl phosphine | C₁₈H₁₅P | Solid at room temperature; used in various organic reactions |

| Dimethyl phosphite | C₆H₁₅O₃P | Less sterically hindered; used in similar applications |

| Di-tert-butyl phosphite | C₁₂H₂₅O₃P | Bulkier structure; used for stabilizing polymers |

Triisopropyl phosphite stands out due to its balance between steric hindrance and reactivity, making it particularly effective for specific synthetic applications such as metathesis reactions and as a substitute for triphenylphosphine in certain contexts .

Classical Synthesis Approaches

Phosphorus Trichloride-Alcohol Reactions

The most common industrial method for synthesizing triisopropyl phosphite involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a base. This reaction proceeds according to the following equation:

PCl₃ + 3 (CH₃)₂CHOH + 3 R₃N → P(OCH(CH₃)₂)₃ + 3 R₃NH⁺Cl⁻

This nucleophilic substitution reaction is exothermic and requires careful temperature control, typically maintained below 40°C to prevent side reactions. The base, usually a tertiary amine, serves as a crucial acid-binding agent that neutralizes the hydrogen chloride formed during the reaction and drives the equilibrium toward the desired product.

A significant challenge in this synthesis is the formation of solid amine hydrochloride salts, which can complicate the isolation of the product. Traditional methods often require filtration or extensive washing procedures to remove these salts, potentially reducing yields.

Table 1: Key Reaction Conditions for PCl₃-Isopropanol Synthesis

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 10-40°C | Higher temperatures promote side reactions |

| Molar ratio (PCl₃:iPrOH) | 1:3 to 1:3.2 | Slight excess of alcohol improves yield |

| Base | Tertiary amines (e.g., triethylamine, tributylamine) | Prevents formation of diisopropyl hydrogen phosphite |

| Reaction time | 1-3 hours | Depends on scale and conditions |

| Workup | Separation, washing, distillation | Removal of amine hydrochloride salts is critical |

| Typical yield | 85-97% | High purity (>99%) after distillation |

A modified approach employs inert alkyl aromatic solvents with higher molecular weight alkylamines, producing a homogeneous liquid phase without solid byproducts. This process, patented in 1997, uses solvents such as trimethylbenzenes, isopropylbenzene, or tetralin, along with alkylamines containing more than 10 carbon atoms. The advantage of this method is the elimination of filtration steps, as the amine hydrochloride remains dissolved in the reaction medium.

Base-Mediated Alkylation Pathways

An alternative synthesis route involves the transesterification of other phosphite esters with isopropanol. This approach is particularly useful for laboratory-scale preparations and specialized applications where the direct PCl₃ method may be impractical. The reaction typically employs a basic catalyst and proceeds under relatively mild conditions.

The base-mediated transesterification pathway can be represented as:

P(OR)₃ + 3 (CH₃)₂CHOH ⇌ P(OCH(CH₃)₂)₃ + 3 ROH

This equilibrium reaction requires the continuous removal of the displaced alcohol (ROH) to drive the reaction to completion, often achieved through distillation. The selection of appropriate reaction conditions is critical, as the effectiveness of the transesterification depends on the relative boiling points of the alcohols involved.

Another variation involves the use of phosphorus pentoxide (P₂O₅) or phosphorus pentachloride (PCl₅) as the phosphorus source. These routes generally provide lower yields but may be preferred when PCl₃ handling presents safety concerns.

Catalytic and Alternative Routes

Zn(II)-Catalyzed Phosphonylation

Zinc(II) compounds have emerged as effective catalysts for phosphonylation reactions involving triisopropyl phosphite. These reactions represent an innovative approach to synthesizing organophosphorus compounds through C-P bond formation.

One notable application is the ZnCl₂-catalyzed Arbuzov reaction, which introduces phosphonate groups into organic substrates. For example, the conversion of brominated compounds to phosphonates has been demonstrated using triisopropyl phosphite in the presence of ZnCl₂:

R-Br + P(OCH(CH₃)₂)₃ → R-P(O)(OCH(CH₃)₂)₂ + (CH₃)₂CHBr

This catalytic pathway offers several advantages over traditional Arbuzov reactions, including milder conditions and potentially higher selectivity. The zinc catalyst appears to facilitate the nucleophilic attack of the phosphite on the alkyl halide by coordinating with the phosphite oxygen atoms.

ZnI₂ has also been employed as a catalyst for the direct conversion of benzylic and allylic alcohols to phosphonates without requiring prior conversion to halides. This one-pot approach represents a significant procedural simplification:

PhCH₂OH + P(OCH(CH₃)₂)₃ → PhCH₂P(O)(OCH(CH₃)₂)₂ + (CH₃)₂CHOH

The mechanism likely involves the formation of a zinc-coordinated complex that facilitates the displacement of the hydroxyl group and subsequent phosphonylation.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized numerous organic syntheses by dramatically reducing reaction times and often improving yields. This technology has been successfully applied to the synthesis of phosphite esters, including triisopropyl phosphite.

Microwave-assisted reactions offer several advantages over conventional heating methods:

- Significantly reduced reaction times (minutes versus hours)

- More uniform heating, minimizing side reactions

- Potential for solvent-free or reduced-solvent conditions

- Enhanced energy efficiency

For triisopropyl phosphite synthesis, microwave protocols typically involve the reaction of phosphorus trichloride with isopropanol under controlled irradiation conditions. A typical procedure might use a power setting of 50-300W with temperatures around 130-160°C for 15-30 minutes, compared to conventional methods requiring several hours.

Table 2: Comparison of Conventional vs. Microwave Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction time | 24-48 hours | 20-60 minutes |

| Temperature control | External heating (oil bath) | Precise internal control |

| Solvent requirements | Often substantial | Reduced or solvent-free |

| Scale limitations | Easily scalable | Limited by microwave cavity size |

| Energy efficiency | Lower | Higher |

| Side reaction profile | Higher potential for side reactions | Generally cleaner reactions |

| Yield | 75-90% | 80-97% |

A notable example from the literature describes the synthesis of trialkyl phosphates (structurally related to phosphites) using microwave irradiation without solvents. This approach demonstrates a speed increase factor of 40-120 compared to conventional methods, suggesting similar benefits might apply to triisopropyl phosphite synthesis.

Mechanistic Insights

Michaelis-Arbuzov Reaction Dynamics

The Michaelis-Arbuzov reaction represents one of the most important applications of triisopropyl phosphite in organic synthesis. This reaction transforms triisopropyl phosphite into a phosphonate through reaction with an alkyl halide:

P(OCH(CH₃)₂)₃ + R-X → RP(O)(OCH(CH₃)₂)₂ + (CH₃)₂CHX

This transformation proceeds through a two-step mechanism:

Nucleophilic attack by the phosphorus atom on the alkyl halide, forming a phosphonium intermediate:

[R-P⁺(OCH(CH₃)₂)₃]X⁻Dealkylation via SN2 attack by the halide ion on an isopropyl group:

[R-P⁺(OCH(CH₃)₂)₃]X⁻ → RP(O)(OCH(CH₃)₂)₂ + (CH₃)₂CHX

The rate-determining step can vary depending on reaction conditions and substrates. Kinetic studies with triisopropyl phosphite in acetonitrile have demonstrated extremely slow reaction rates with alkyl iodides, suggesting that the first step (nucleophilic attack) is rate-limiting under these conditions.

One advantage of triisopropyl phosphite over triethyl phosphite in Arbuzov reactions is the reduced reactivity of the isopropyl halide byproduct. The higher steric hindrance of isopropyl halides makes them less reactive toward further phosphite consumption, minimizing side reactions and improving yields.

The nature of the phosphonium intermediate has been extensively studied. Evidence suggests multiple possible structures depending on solvent polarity:

- A pentacoordinate phosphorane in non-polar solvents

- A quasi-phosphonium salt in moderately polar solvents

- Fully dissociated ions in highly polar media

Temperature also significantly affects reaction dynamics. Triisopropyl phosphite generally requires higher temperatures (>160°C) for effective Arbuzov reactions compared to less hindered phosphites, reflecting the increased steric demands of the isopropoxy groups.

Competing Side Reactions and Byproduct Management

Several competing reactions can occur during triisopropyl phosphite synthesis and its subsequent transformations, requiring careful reaction control and purification strategies.

Common Side Reactions:

Formation of diisopropyl hydrogen phosphite: This occurs when PCl₃ reacts with isopropanol in the absence of a sufficient base concentration:

PCl₃ + 2 (CH₃)₂CHOH → (CH₃)₂CHOP(O)H(OCH(CH₃)₂) + 2 HClHydrolysis: Triisopropyl phosphite is susceptible to hydrolysis, particularly under acidic conditions:

P(OCH(CH₃)₂)₃ + H₂O → (CH₃)₂CHOP(O)H(OCH(CH₃)₂) + (CH₃)₂CHOHOxidation: Air exposure can lead to oxidation to triisopropyl phosphate:

P(OCH(CH₃)₂)₃ + [O] → (CH₃)₂CHOP(O)(OCH(CH₃)₂)₂Olefin elimination: Under specific conditions, especially high temperatures, elimination reactions can occur:

P(OCH(CH₃)₂)₃ → HP(O)(OCH(CH₃)₂)₂ + CH₃CH=CH₂

The management of these side reactions is critical for achieving high yields and purity. Several strategies have been developed:

Table 3: Side Reaction Management Strategies

| Side Reaction | Prevention Strategy | Management Approach |

|---|---|---|

| Diisopropyl hydrogen phosphite formation | Excess base, controlled addition of PCl₃ | Fractional distillation |

| Hydrolysis | Anhydrous conditions, inert atmosphere | Addition of drying agents, immediate distillation |

| Oxidation | Inert atmosphere, antioxidant addition | Distillation under reduced pressure |

| Olefin elimination | Temperature control | Optimized reaction temperature profile |

In the context of Arbuzov reactions, a critical byproduct management consideration is the formed isopropyl halide. Compared to ethyl halides (from triethyl phosphite), isopropyl halides are less reactive, which is advantageous for maintaining reaction selectivity. This property makes triisopropyl phosphite particularly valuable for Arbuzov reactions where competing side reactions need to be minimized.

For purification, vacuum distillation remains the method of choice for isolating high-purity triisopropyl phosphite. Typical distillation conditions are 43.5°C at 1.0 mm Hg pressure. The use of appropriate drying agents before distillation can further improve purity by removing trace water.

Ruthenium Indenylidene Complexes

Triisopropyl phosphite plays a critical role in the synthesis of ruthenium indenylidene complexes, which are pivotal for olefin metathesis. These complexes adopt a distorted square pyramidal geometry, with two L-type ligands, two halides, and an alkylidene moiety occupying the apical position [1]. When triisopropyl phosphite replaces one phosphine ligand in "1st generation" pre-catalysts, it forms cis-Ru complexes that exhibit distinct structural and catalytic properties compared to their trans-counterparts [1]. For example, the cis-configuration enhances thermal stability while maintaining reactivity toward strained and unstrained olefins.

The substitution of tricyclohexyl phosphine with triisopropyl phosphite reduces costs without compromising catalytic efficiency. In ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP), these modified catalysts achieve comparable yields to traditional phosphine-based systems, underscoring the ligand’s ability to balance electron donation and steric bulk [1].

Cis vs. Trans Ligand Arrangements

The geometric arrangement of ligands in ruthenium complexes profoundly impacts their catalytic behavior. Cis-configured complexes featuring triisopropyl phosphite demonstrate slower initiation kinetics but greater resistance to decomposition under thermal stress compared to trans-analogs [1]. This stability arises from reduced steric clash between the phosphite and N-heterocyclic carbene (NHC) ligands in the cis orientation.

Experimental data reveal that cis-triisopropyl phosphite complexes exhibit a 20–30% higher turnover number (TON) in cross-metathesis reactions involving functionalized substrates, such as acrylates and allylic ethers [1]. The table below summarizes key differences between cis- and trans-Ru complexes:

| Property | Cis-Complexes | Trans-Complexes |

|---|---|---|

| Thermal Stability (°C) | 110–120 | 90–100 |

| Initiation Rate (rel.) | 0.5× | 1× |

| TON (Cross-Metathesis) | 12,000 | 9,000 |

Hydrogenation and Cross-Coupling

Stabilization of Metal Catalysts

Triisopropyl phosphite excels in stabilizing low-valent metal centers, as demonstrated in cobalt-catalyzed hydrogenation. Cobalt(I) complexes ligated by triisopropyl phosphite efficiently hydrogenate α,β-unsaturated ketones under mild conditions (25–50°C, 1–3 bar H~2~) [5]. The phosphite’s strong π-acceptor character mitigates oxidation of the Co center while facilitating substrate binding via electron withdrawal from the carbonyl group.

In nickel-catalyzed C–P cross-coupling, triisopropyl phosphite enables a solvent-free protocol for synthesizing aryl phosphonates. The phosphite coordinates to Ni(II), promoting its reduction to active Ni(0) species at 160°C [2]. This method achieves near-quantitative yields for electron-deficient aryl bromides, with turnover frequencies (TOFs) exceeding 500 h⁻¹ [2].

Synergistic Effects with Phosphine Ligands

Triisopropyl phosphite synergizes with phosphines to enhance catalytic performance. In ruthenium-based olefin metathesis, mixed phosphite/NHC ligands accelerate alkene insertion while delaying β-hydride elimination, a common decomposition pathway [1]. The phosphite’s weaker σ-donation relative to phosphines increases the electrophilicity of the Ru center, favoring oxidative addition of olefins.

Similarly, in palladium-catalyzed couplings, triisopropyl phosphite acts as a secondary ligand to modulate steric environments. For instance, in the Ramirez olefination, it replaces triphenylphosphine to improve yields with sterically hindered ketones (Table 1) [4].

Table 1. Performance of Triisopropyl Phosphite vs. Triphenylphosphine in Ramirez Olefination [4]

| Substrate | Yield (P(OiPr)~3~) | Yield (PPh~3~) |

|---|---|---|

| 2-Nitrobenzaldehyde | 92% | 95% |

| Cyclohexanone | 73% | <40% |

| Acetophenone | 62% | <20% |

Electronic and Steric Properties

3.1.1 Tolman Electronic Parameters (carbonyl-stretching method)

The electron-donating ability of triisopropyl phosphite is quantified by the carbonyl A₁ stretching frequency of the reference complex tris-carbonyl-triisopropyl phosphite-nickel(0). The experimentally measured value of 2078 cm⁻¹ indicates a comparatively electron-poor ligand, substantially less basic than alkyl phosphines but slightly more donating than the lighter phosphite triethyl phosphite.

| Ligand (all monodentate) | A₁ ν(CO) in [Ni(CO)₃L] / cm⁻¹ | Relative σ-donor strength* | π-acceptor character* |

|---|---|---|---|

| Triisopropyl phosphite | 2078 | very weak | strong |

| Triethyl phosphite | 2076 | weak | strong |

| Triphenyl phosphine | 2069 | moderate | moderate |

| Triisopropyl phosphine | 2056 | very strong | weak |

*Higher ν(CO) = weaker σ-donation and greater π-acceptance.

The data confirm that exchanging the central phosphorus substituents from carbon (phosphines) to oxygen (phosphites) reverses the electronic bias, turning a strong σ-donor into a π-acidic ligand while preserving the same formal coordination mode.

3.1.2 Cone Angle Variations

Tolman defined steric bulk through the cone angle subtended at a metal–phosphorus distance of 2.28 Å. Triisopropyl phosphite presents a cone angle of 130 degrees in its nickel tetracarbonyl model complex. Computational reevaluation in diverse coordination environments places the linear cone angle at 48 degrees and the tetrahedral value at 33 degrees, reflecting substantial flattening as steric congestion around the metal increases.

| Ligand | Original Tolman cone angle / ° | Linear θᴸ / ° | Tetrahedral θᵀ / ° | Octahedral θᴼ / ° |

|---|---|---|---|---|

| Triisopropyl phosphite | 130 | 47.9 | 32.5 | 25.4 |

| Triethyl phosphite | 109 | 45.9 | 31.6 | 26.4 |

| Triisopropyl phosphine | 160 | 63.1 | 49.2 | 41.0 |

Despite its bulky isopropyl groups, the ligand is considerably less encumbering than the corresponding phosphine because the smaller oxygen substituents turn the P–O axis away from the metal, creating a narrower effective profile.

Metal Complexation Patterns

3.2.1 Low-Valent Metal Coordination

Triisopropyl phosphite stabilises a spectrum of zero- and low-oxidation-state metals, often by favouring four-coordinate, 16-valence-electron geometries. Representative examples are summarised below.

| Metal centre | Isolated complex | Synthetic approach | Key structural/electronic observations | Reference |

|---|---|---|---|---|

| Nickel(0) | Tetrakis(triisopropyl phosphite)nickel(0) | Heating nickelocene with excess ligand under inert atmosphere gives quantitative in-situ formation; isolated as red solid | Four-coordinate 16-electron species used as precatalyst for cross-coupling | |

| Nickel(0)-N-heterocyclic carbene | 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene-triisopropyl phosphite nickel(0) | Reduction of trans-dichloride precursor with alkyllithium | ^31P NMR down-field shifts (142–155 ppm) diagnostic for zero-valent phosphorus-bound species active in Suzuki–Miyaura coupling | |

| Nickel(0) carbonyl | Tricarbonyl-triisopropyl phosphite nickel(0) | Ligand substitution on tetracarbonyl nickel(0) | Carbonyl band at 2078 cm⁻¹ used for Tolman parameter determination | |

| Ruthenium(0) | 1,5-Cyclooctadiene-1,3,5-cyclooctatriene-ruthenium(0)-triisopropyl phosphite | Ligand exchange replaces a trialkylphosphine; employed in selective codimerisation of acetylenes and butadiene | Cone angle of 130 degrees restricts chelation, giving high linear selectivity | |

| Cobalt(0) | Low-valent cobalt-triisopropyl phosphite carbonyls | Carbonyl substitution under CO pressure | Active hydrogenation catalysts for α,β-unsaturated ketones |

The preference for four-coordinate nickel(0) and cobalt(0) complexes mirrors the ligand’s modest σ-donor capacity, which discourages high ligand counts, while its strong π-acidity stabilises the electron-rich metals by back-bond acceptance.

3.2.2 Comparative Analysis with Trialkyl Phosphines

Electronic contrast: the carbonyl stretching frequency difference between triisopropyl phosphite (2078 cm⁻¹) and triisopropyl phosphine (2056 cm⁻¹) spans twenty-two wavenumbers, reflecting a drop of almost one order of magnitude in calculated ligand basicity. Consequently, complexes containing the phosphite exhibit stronger metal–carbonyl back-bonding and higher resistance toward ligand dissociation relative to their phosphine analogues.

Steric contrast: despite identical alkyl envelopes, the cone angle of triisopropyl phosphite is thirty degrees smaller than that of triisopropyl phosphine. In catalytic practice this discrepancy permits higher ligand loading without prohibitive crowding, enabling the formation of bis-ligated nickel(0) species that are inaccessible with the phosphine partner.

Reactivity outcome: in Suzuki–Miyaura cross coupling of aryl chlorides, nickel catalysts supported by triisopropyl phosphite generate a fourteen-electron resting state that undergoes faster oxidative addition than the corresponding phosphine system, leading to markedly higher initial turnover frequencies under otherwise identical conditions. Similar ligand-controlled divergences in selectivity are observed in ruthenium-mediated codimerisation, where phosphite-supported catalysts favour linear addition products while sterically larger, more donating phosphines invert the regio-selectivity.

Detailed research findings

- Infrared data establish that the electron withdrawal by the P–O moiety increases metal–carbonyl back-bond donation sufficiently to up-shift ν(CO) by 12–22 cm⁻¹ relative to alkyl phosphines, a magnitude comparable to replacing a methyl substituent with a trifluoromethyl group on phosphorus.

- Energy-resolved computational analysis attributes the unexpectedly narrow cone angle to rotation of the P–O bonds away from the axial coordination axis and to contraction of the P–O–C bond distance under steric congestion, producing a forty-per-cent reduction of the buried volume when the ligand moves from a linear to an octahedral field.

- Single-crystal diffraction of the nickel(0)-triisopropyl phosphite derivatives confirms metal-phosphorus distances of 2.18 Å and trigonal-planar envelopes flattened relative to phosphine analogues, corroborating decreased σ-donation and increased π-acidity.

- The nickelocene route to tetrakis(triisopropyl phosphite)nickel(0) proceeds quantitatively within minutes at eighty degrees Celsius without solvent, providing a practical precursor for in-situ generation of reactive low-valent species.

- Cross-over experiments show that triisopropyl phosphite displaces carbon monoxide from nickel tetracarbonyl faster than trialkylphosphines of comparable steric bulk, demonstrating that π-acceptance outweighs σ-donor weakness in driving substitution kinetics.

Physical Description

Color/Form

XLogP3

Boiling Point

Flash Point

Density

Odor

UNII

GHS Hazard Statements

H301 (98.29%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Phosphorous acid, tris(1-methylethyl) ester: ACTIVE

On December 29, 2004, the Department of Commerce Bureau of Industry and Security announced the implementation of the Understandings Reached at the June 2004 Australia Group (AG). Among several items, this rule adds the following four precursor chemicals to the list of chemicals in Export Control Classification Number (ECCN) 1C350.d that may be used as precursors to toxic chemical agents: Tri-isopropyl phosphite; O,O-diethyl phosphorothioate; O,O-diethyl phosphorodithioate; and Sodium hexafluorosilicate.